molecular formula C8H9BrN2O B14842912 3-(6-Bromopyridin-2-YL)oxetan-3-amine CAS No. 1393531-99-1

3-(6-Bromopyridin-2-YL)oxetan-3-amine

Cat. No.: B14842912
CAS No.: 1393531-99-1
M. Wt: 229.07 g/mol
InChI Key: WUZTUDSCYISGAM-UHFFFAOYSA-N
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Description

3-(6-Bromopyridin-2-YL)oxetan-3-amine is a chemical compound that features a bromopyridine moiety attached to an oxetane ring with an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromopyridin-2-YL)oxetan-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromopyridin-2-YL)oxetan-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

3-(6-Bromopyridin-2-YL)oxetan-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(6-Bromopyridin-2-YL)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with biological receptors, while the oxetane ring and amine group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biological processes, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Bromopyridin-2-YL)oxetan-3-amine is unique due to the presence of both the bromopyridine moiety and the oxetane ring with an amine group. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various scientific research applications .

Properties

CAS No.

1393531-99-1

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

3-(6-bromopyridin-2-yl)oxetan-3-amine

InChI

InChI=1S/C8H9BrN2O/c9-7-3-1-2-6(11-7)8(10)4-12-5-8/h1-3H,4-5,10H2

InChI Key

WUZTUDSCYISGAM-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=NC(=CC=C2)Br)N

Origin of Product

United States

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